4-[(4-Chlorobenzyl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-8,15-16H,9H2 |
InChI Key |
BTIDVIGLMGSCNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound and Its Derivatives
Strategies for the Preparation of 4-[(4-Chlorobenzyl)amino]phenol
The creation of the core structure of this compound is typically achieved through direct coupling methods between a 4-aminophenol (B1666318) unit and a 4-chlorobenzyl source.
A primary and straightforward method for synthesizing this compound involves the condensation reaction between 4-aminophenol and 4-chlorobenzaldehyde (B46862). evitachem.com This reaction is typically performed by heating the two reactants in an organic solvent like ethanol (B145695) or methanol. evitachem.com The process is often facilitated by an acid catalyst, such as acetic acid, to increase the reaction rate. evitachem.com The initial product of this condensation is a Schiff base (an imine), which is then reduced in a subsequent step to yield the final secondary amine product.
Alternatively, the N-alkylation of 4-aminophenol can be achieved using 4-chlorobenzyl chloride. This reaction involves the direct formation of the carbon-nitrogen bond. The reaction of isatoic anhydride (B1165640) with 4-chlorobenzyl chloride in the presence of bases like diisopropylamine (B44863) (DIPA) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been studied, highlighting the complexities of N-alkylation of related heterocyclic compounds. acs.org Similar direct alkylation of the amino group of aminophenols can be challenging due to the potential for competing O-alkylation at the hydroxyl group and overalkylation at the nitrogen atom. umich.edu
Reductive amination provides an efficient one-pot method for the synthesis of this compound from 4-aminophenol and 4-chlorobenzaldehyde. This process involves the initial formation of an imine (or iminium ion) intermediate in the reaction mixture, which is then immediately reduced to the desired amine without being isolated. libretexts.org
The reaction is carried out by mixing the aldehyde and the amine in the presence of a suitable reducing agent. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine in the presence of the starting aldehyde, which can be advantageous under mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com This approach avoids the need to isolate the potentially unstable Schiff base intermediate and often results in high yields of the secondary amine. umich.edu
A two-step approach involves first synthesizing and isolating the Schiff base, followed by its reduction. Schiff bases are the condensation products of primary amines with carbonyl compounds. mdpi.comresearchgate.net The synthesis of the specific Schiff base, 4-[(4-chlorobenzylidene)amino]phenol, is achieved by the condensation of 4-aminophenol and 4-chlorobenzaldehyde. researchgate.netresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent such as ethanol for several hours. researchgate.netiljs.org.ng The resulting solid product can then be purified by recrystallization. evitachem.comresearchgate.net
Once the Schiff base is isolated and purified, it is reduced to form the final product, this compound. The reduction of the azomethine group (C=N) of the Schiff base to an amine (CH-NH) can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its selectivity and the fact that it does not affect other reducible substituents like the chloro group. umich.edumdpi.com This two-step method allows for the purification of the intermediate, which can ensure a higher purity of the final product.
| Amine Precursor | Aldehyde Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Aminophenol | 4-Chlorobenzaldehyde | Reflux in ethanol for 2 hours | 4-[(4-chlorobenzylidene)amino]phenol | researchgate.net |
| 3-Aminophenol | 4-Chlorobenzaldehyde | Reflux in toluene (B28343) for 2 hours | 3-[(4-chlorobenzylidene)amino]phenol | iljs.org.ng |
| 4-Aminophenol | Salicylaldehyde | Reflux in ethanol | 4-(Salicylideneamino)phenol | researchgate.net |
| 4-Aminophenol | Vanillin | Reflux in ethanol | 4-((4-hydroxy-3-methoxybenzylidene)amino)phenol | researchgate.net |
| 4-Aminophenol | 5-chlorosalicylaldehyde | Stirring in ethanol at room temperature | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | mdpi.com |
Synthesis of Structurally Related Analogs and Precursors
The synthesis of analogs of this compound often requires the preparation of modified precursors, specifically derivatives of aminophenol or the incorporation of different heterocyclic systems.
The aminophenol scaffold can be modified to create a wide array of precursors for analog synthesis. The synthesis of aminophenols themselves often starts from more readily available materials like phenols or nitroaromatics. wikipedia.org
One common route is the nitration of a substituted phenol (B47542) followed by the reduction of the nitro group. wikipedia.org For instance, 4-chloro-2-aminophenol can be produced from p-chlorophenol, which undergoes nitration and then reduction. google.com The reduction step can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents like sodium dithionite (B78146) (Na₂S₂O₄), iron powder in acetic acid, or hydrazine (B178648) hydrate (B1144303) with a catalyst. google.comvjol.info.vnchemicalbook.com Another example is the synthesis of 4-amino-3-chlorophenol, which can be prepared by the reduction of 3-chloro-4-nitrophenol (B188101) using iron powder and acetic acid, with reported yields as high as 88%. chemicalbook.com
Another major pathway starts with a substituted nitrobenzene (B124822). 4-Aminophenol can be synthesized from nitrobenzene via an electrolytic conversion to phenylhydroxylamine, which then undergoes a rearrangement. wikipedia.org More complex derivatives can also be made; for example, o-aminophenol derivatives have been synthesized from corresponding o-nitrophenol precursors in a multi-step process. vjol.info.vn
| Target Derivative | Starting Material | Key Reaction Steps | Reference |
|---|---|---|---|
| 4-Aminophenol | Phenol | 1. Nitration 2. Reduction with iron | wikipedia.org |
| 4-Aminophenol | Nitrobenzene | Electrolytic conversion to phenylhydroxylamine, followed by rearrangement | wikipedia.org |
| 4-Amino-3-chlorophenol | 3-Chloro-4-nitrophenol | Reduction with iron powder and acetic acid | chemicalbook.com |
| 4-Chloro-2-aminophenol | p-Chlorophenol | 1. Nitration 2. Reduction via hydrazine hydrate catalytic method | google.com |
| o-Aminophenol derivatives | o-Nitrophenol derivatives | Multi-step synthesis including reduction of the nitro group with Na₂S₂O₄ | vjol.info.vn |
Incorporating a thiazole (B1198619) ring into the structure creates another class of analogs. Thiazole derivatives are of significant interest due to their presence in many biologically active compounds. jpionline.org Their synthesis often relies on ring-forming reactions.
A prominent method for thiazole synthesis is the Hantzsch reaction, which involves the cyclization of α-haloketones with a thioamide or thiourea. jpionline.org This can be used to prepare aminothiazoles, which can then be further functionalized. For example, a 2-amino-4-substituted-phenyl thiazole can be synthesized via the Hantzsch reaction and subsequently reacted with various aldehydes to form Schiff base derivatives. jpionline.org
Alternatively, a pre-formed thiazole ring containing a reactive group can be coupled with an aminophenol. For instance, new heterocyclic systems such as thiazolo[4,5-b] Current time information in Bangalore, IN.nih.govbenzoxepine can be synthesized through the reaction of 2-aminophenol (B121084) with 4-chloro-2,3-dihydrothiazole-5-carboxaldehyde. tandfonline.com This approach builds a fused ring system where the aminophenol becomes part of a larger heterocyclic structure. Other methods involve the condensation of 4-amino-thiazole derivatives with o-aminophenol to yield complex fused compounds. nih.gov
| Thiazole Precursor | Co-reactant | Synthetic Strategy | Resulting Structure Type | Reference |
|---|---|---|---|---|
| α-Haloketone + Thiourea | Aryl aldehyde | 1. Hantzsch thiazole synthesis to form an aminothiazole 2. Schiff's reaction with aldehyde | 2-Imino-1,3-thiazole derivative | jpionline.org |
| 4-Chloro-2,3-dihydrothiazole-5-carboxaldehyde | 2-Aminophenol | Condensation and cyclization | Thiazolo[4,5-b] Current time information in Bangalore, IN.nih.govbenzoxazepine | tandfonline.com |
| 4-Amino-3-phenyl-5-ethoxycarbonyl-thiazole-2-thione | o-Aminophenol | Condensation reaction | Fused thiazole-benzoxazepine derivative | nih.gov |
| α-Active methylene (B1212753) ketones + Potassium thiocyanate | Primary amines (e.g., p-aminophenol) | One-pot cyclocondensation | 3-Arylamino-2-imino-dihydrothiazole derivative | ekb.eg |
Oxadiazole-Containing Derivatives
The synthesis of oxadiazole-containing derivatives from this compound can be approached through several strategic pathways, primarily focusing on the construction of the 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) ring system. These methods typically utilize the reactive amino or phenolic functional groups of the parent molecule as synthetic handles.
A common strategy for forming a 1,3,4-oxadiazole ring involves the cyclization of an N-acylhydrazone or a diacylhydrazine intermediate. Starting from this compound, the phenolic hydroxyl group can be derivatized first. For instance, the phenol can be alkylated with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to yield an ester. This ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide, a key precursor for 1,3,4-oxadiazoles. njppp.com The resulting hydrazide, now tethered to the core molecule via an ether linkage, can be cyclized with various reagents. Reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating with an acid chloride would yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
Alternatively, the amino group of the this compound can be the site of modification. In a study focused on creating 4-aminophenol-1,3,4-oxadiazole hybrids, a general method involved coupling N-(4-hydroxyphenyl)arylamides with a pre-formed 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole. tandfonline.com This reaction is typically carried out in a solvent like acetone (B3395972) with potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) under reflux conditions. tandfonline.com This modular approach allows for significant diversity in the final molecule by varying both the arylamide and the aryl-oxadiazole components.
Another established route to 1,3,4-oxadiazoles proceeds through the reaction of acid hydrazides with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, which forms a dithiocarbazate salt. Subsequent treatment with hydrazine hydrate leads to a 4-amino-5-mercapto-1,2,4-triazole, but if treated with an oxidizing agent or cyclizing agent like iodine or phosphorus oxychloride, it can lead to oxadiazole derivatives.
The table below outlines a representative synthetic sequence for a 1,3,4-oxadiazole derivative starting from a 4-aminophenol scaffold.
| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield |
|---|---|---|---|---|
| 1 | O-Alkylation | Ethyl chloroacetate, K₂CO₃, Acetone | Ethyl 2-(4-((4-chlorobenzyl)amino)phenoxy)acetate | ~95% njppp.com |
| 2 | Hydrazinolysis | Hydrazine hydrate, Ethanol | 2-(4-((4-chlorobenzyl)amino)phenoxy)acetohydrazide | ~90% njppp.com |
| 3 | Oxadiazole Formation (Cyclodehydration) | Aromatic carboxylic acid, POCl₃ | 2-Aryl-5-(((4-((4-chlorobenzyl)amino)phenoxy)methyl)-1,3,4-oxadiazole | Variable |
Imidazole (B134444) and Other Heterocyclic Scaffolds
The synthesis of imidazole derivatives from this compound can be achieved using multicomponent reactions, which are highly efficient for building complex heterocyclic systems in a single step. A notable method is the Radziszewski synthesis and its variations. A microwave-assisted, one-pot, multicomponent reaction has been described for synthesizing tri- and tetrasubstituted imidazoles using various primary amines, including 4-aminophenol. nih.gov
In this approach, this compound would act as the primary amine component. The reaction involves combining the aminophenol derivative, a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). nih.gov The use of an acid catalyst, such as p-toluenesulfonic acid, under microwave irradiation significantly accelerates the reaction, leading to the formation of the desired 1-substituted imidazole derivative in good yields. nih.gov This method is highly versatile, allowing for the incorporation of the 4-[(4-Chlorobenzyl)amino]phenyl moiety at the N-1 position of the imidazole ring.
| Reaction Type | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| One-Pot Multicomponent Synthesis | This compound, Benzil, Aldehyde, Ammonium acetate | p-Toluenesulfonic acid, Microwave irradiation | 1-(4-((4-Chlorobenzyl)amino)phenyl)-2,4,5-triarylimidazole |
Beyond imidazoles, other heterocyclic scaffolds can be synthesized, although this may require modification of the starting material. For example, benzoxazoles are important heterocyclic compounds typically synthesized from 2-aminophenols. ijpbs.comorganic-chemistry.org The synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent (e.g., acid chloride, aldehyde) followed by cyclization. jocpr.com While this compound cannot directly form a benzoxazole, its ortho-isomer, 2-[(4-Chlorobenzyl)amino]phenol, could readily undergo this transformation. The reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or catalysts such as tin(II) chloride or zirconium dioxide under high temperatures. jocpr.com
Optimization of Synthetic Conditions and Reaction Yields
The synthesis of this compound itself, typically via the reductive amination of 4-chlorobenzaldehyde with 4-aminophenol or the N-alkylation of 4-aminophenol with 4-chlorobenzyl chloride, presents challenges that necessitate careful optimization of reaction conditions to maximize yield and minimize byproducts.
A primary challenge in the N-alkylation of aminophenols is the competition between N-alkylation and O-alkylation, as well as the potential for over-alkylation to form tertiary amines. google.com One effective strategy to achieve selective N-alkylation involves a one-pot, two-step process: first, the condensation of 4-aminophenol with an aldehyde (e.g., benzaldehyde) to form a Schiff base (imine), which protects the amino group, followed by alkylation of the phenolic hydroxyl group. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-alkylated product. umich.edu Conversely, for selective N-alkylation, the Schiff base can be reduced in situ with a reducing agent like sodium borohydride to form the secondary amine. umich.eduresearchgate.net
For the direct alkylation of 4-aminophenol with 4-chlorobenzyl chloride, optimization involves a systematic study of bases, solvents, catalysts, and temperature. The choice of base is critical; strong bases may favor O-alkylation, while milder bases like potassium carbonate (K₂CO₃) can be effective for N-alkylation. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields in biphasic systems by facilitating the transfer of the phenoxide or amine nucleophile to the organic phase.
The table below summarizes the optimization of a related N-alkylation reaction, illustrating how different parameters affect reaction outcomes.
| Parameter | Condition A | Condition B | Condition C | Observation |
|---|---|---|---|---|
| Base | K₂CO₃ | NaOH | Triethylamine (B128534) | K₂CO₃ provides a good balance for selective N-alkylation. umich.edu |
| Catalyst | None | TBAB (5 mol%) | TBAB (20 mol%) | PTC significantly reduces reaction time and improves conversion. acs.org |
| Temperature | Room Temp | 60 °C | Reflux (e.g., Acetone) | Higher temperatures increase reaction rate but may also increase byproduct formation. umich.edu |
| Solvent | Ethanol | Acetone | Toluene | Acetone is often effective for reactions with K₂CO₃. umich.edu |
Studies on the N-methylation of amines using dimethyl carbonate (DMC) with a Cu–Zr bimetallic nanoparticle catalyst showed that optimizing temperature and reaction time is crucial. The yield of the desired product increased with temperature up to 180 °C but saw little improvement beyond that point. nih.govacs.org Similarly, the optimal reaction time was found to be 3-4 hours, after which the yield plateaued. nih.govacs.org These findings highlight the importance of systematic screening of reaction parameters to achieve high efficiency.
Advanced Purification Techniques for Target Compounds and Intermediates
The purification of this compound and its derivatives is critical to remove unreacted starting materials, reagents, and byproducts such as the O-alkylated isomer or di-alkylated species. While standard techniques like recrystallization are useful, advanced chromatographic methods are often required to achieve high purity.
Flash Column Chromatography is a widely used technique for the purification of aminophenol derivatives. Crude reaction mixtures are adsorbed onto silica (B1680970) gel and eluted with a solvent system of increasing polarity. For compounds of moderate polarity, mixtures of ethyl acetate and a non-polar solvent like hexane (B92381) or petroleum ether are effective. google.com The addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial to prevent the streaking of basic amine compounds on the acidic silica gel.
Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is particularly useful for separating closely related isomers or for final purification of small- to medium-scale batches. Reverse-phase columns, such as C18, are most common. A study purifying a series of p-aminophenol derivatives employed a Gemini C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). nih.gov The acidic modifier ensures that the amine is protonated, leading to sharp, symmetrical peaks. The collected fractions are then neutralized and the solvent is evaporated to yield the pure compound.
Salt Formation and Recrystallization is a classical yet powerful purification method. The crude basic product can be dissolved in a suitable solvent and treated with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the corresponding salt. google.com Impurities may remain in the mother liquor. The salt can then be recrystallized to high purity. The pure free base is subsequently liberated by neutralizing the salt solution with a base like sodium carbonate.
Specialized Extraction Techniques can be employed to remove specific impurities. For instance, if the crude product is contaminated with unreacted 4-aminophenol, a liquid-liquid extraction at a controlled pH can be effective. By adjusting the pH of the aqueous phase, the solubility of the acidic phenol and the basic amine can be selectively manipulated to facilitate their separation.
The table below compares different purification techniques applicable to this compound derivatives.
| Technique | Stationary/Mobile Phase | Principle of Separation | Best For |
|---|---|---|---|
| Flash Chromatography | Silica Gel / Hexane-EtOAc | Polarity | Routine purification of gram-scale quantities. google.com |
| Preparative HPLC | Reverse-Phase C18 / Acetonitrile-H₂O (+TFA) | Hydrophobicity | High-purity final products, separation of close isomers. nih.gov |
| Salt Recrystallization | Acid/Base Chemistry | Differential solubility of salt vs. free base | Removing neutral or differently charged impurities. google.com |
| Liquid-Liquid Extraction | Aqueous/Organic with pH control | Differential partitioning based on pKa | Removing acidic or basic starting materials. |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-[(4-Chlorobenzyl)amino]phenol, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on both phenyl rings, the methylene (B1212753) bridge protons, and the labile protons of the amine and hydroxyl groups.
The protons on the 4-aminophenol (B1666318) ring typically appear as two distinct doublets in the aromatic region, a result of their para-substitution pattern. Similarly, the protons on the 4-chlorobenzyl ring also present as two doublets. The methylene (-CH₂-) protons, situated between the nitrogen and the chlorophenyl ring, would likely appear as a singlet, integrating to two protons. The protons of the -NH- and -OH groups would also appear as singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (phenol, ortho to -OH) | ~6.6-6.8 | Doublet |
| Ar-H (phenol, ortho to -NH) | ~6.8-7.0 | Doublet |
| Ar-H (benzyl, ortho to -CH₂) | ~7.3-7.5 | Doublet |
| Ar-H (benzyl, ortho to -Cl) | ~7.3-7.5 | Doublet |
| -CH₂- | ~4.2-4.4 | Singlet |
| -NH- | Variable | Singlet (broad) |
| -OH | Variable | Singlet (broad) |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 13 carbon atoms in this compound are chemically distinct and would theoretically produce 13 separate signals.
The carbons of the two aromatic rings would resonate in the typical downfield region for sp²-hybridized carbons (~110-160 ppm). The carbon atom attached to the electronegative oxygen (-OH group) would be the most downfield of the phenolic ring carbons. Similarly, the carbon attached to the chlorine atom in the benzyl (B1604629) ring would also be significantly shifted. The methylene carbon (-CH₂-) would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (ipso, -OH) | ~150-155 |
| C (ipso, -NH) | ~140-145 |
| C (aromatic, phenol) | ~115-130 |
| C (ipso, -CH₂) | ~138-142 |
| C (ipso, -Cl) | ~130-135 |
| C (aromatic, benzyl) | ~128-130 |
| -CH₂- | ~45-50 |
Two-Dimensional NMR Techniques for Complex Structure Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons, confirming the coupling patterns within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H and N-H stretching vibrations. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the phenol (B47542) would be visible around 1200-1250 cm⁻¹. The C-N stretching of the secondary amine would appear in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibration would be found in the fingerprint region, typically around 700-800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenol O-H | Stretch | 3200-3600 (broad) |
| Amine N-H | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| Phenol C-O | Stretch | 1200-1250 |
| Amine C-N | Stretch | 1250-1350 |
| C-Cl | Stretch | 700-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₁₃H₁₂ClNO), the molecular weight is approximately 233.69 g/mol . evitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) at an abundance of about one-third of the molecular ion peak would be observed.
The fragmentation pattern would likely involve the characteristic cleavage of the benzylic C-N bond. This would lead to the formation of a stable 4-chlorobenzyl cation (m/z 125) and a radical cation of 4-aminophenol (m/z 109). Further fragmentation of these ions would provide additional structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the two aromatic rings. The presence of the hydroxyl (-OH) and amino (-NH-) groups, both being auxochromes, would cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The conjugation between the lone pair of electrons on the nitrogen atom and the phenolic ring influences the electronic structure and the resulting UV-Vis spectrum.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
No published studies were found that have successfully crystallized this compound and determined its single crystal structure using X-ray diffraction.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, it is impossible to analyze the arrangement of molecules in a crystal lattice. Information regarding intermolecular forces, such as hydrogen bonding, van der Waals forces, or π-π stacking, which are crucial for understanding the solid-state behavior of the compound, remains unknown.
Elemental Analysis for Compositional Verification
While the theoretical elemental composition of this compound (C₁₃H₁₂ClNO) can be calculated, no experimental data from elemental analysis has been published. This technique is essential for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its identity.
Due to the lack of this foundational data, the generation of an article adhering to the provided outline is not feasible.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory, DFT)
No published studies detailing the optimized geometry and conformational analysis of 4-[(4-Chlorobenzyl)amino]phenol using DFT methods were identified. Such a study would typically involve calculations to find the most stable three-dimensional structure of the molecule by minimizing its energy.
There are no available reports on the theoretical vibrational frequencies and spectroscopic properties of this compound calculated via DFT. This type of analysis is used to interpret experimental infrared and Raman spectra.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) for this compound are not present in the accessible literature. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Docking Investigations
No specific molecular docking studies have been published that model the interaction of this compound with any biological protein targets.
Consequently, there is no information available regarding the predicted binding modes or binding affinities of this compound with any specific protein receptors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with their environment. A thorough search did not yield any studies that have performed MD simulations specifically on this compound. Such studies would typically involve:
Simulation Setup: Defining the force field (e.g., CHARMM, AMBER, GROMOS) to describe the interatomic potentials, the solvent model (e.g., explicit water molecules), and the boundary conditions.
Analysis of Trajectories: Examining the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation patterns.
Without published MD simulation data, the dynamic behavior and stability of this compound under various conditions remain speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological effects.
Development of Predictive Models for Biological Activity
No QSAR models have been found that specifically include this compound as part of the training or test set. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding). The model would then be created using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.
Identification of Key Molecular Descriptors
As no QSAR models have been developed, the key molecular descriptors that govern the potential biological activity of this compound have not been identified. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies), and they provide crucial information for designing more potent and selective analogs.
In Silico ADMET Prediction for Drug-Likeness and Bioavailability
In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational tools and models are used to predict properties such as:
Absorption: Intestinal absorption, Caco-2 cell permeability.
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Cytochrome P450 enzyme inhibition or induction.
Excretion: Likelihood of renal or biliary clearance.
Toxicity: Predictions of mutagenicity, carcinogenicity, or other adverse effects.
While numerous online platforms and software packages exist for ADMET prediction, a specific, peer-reviewed study detailing the comprehensive ADMET profile of this compound is not available. Such a study would provide valuable insights into its potential as a drug candidate.
Investigation of Biological Activities and Mechanisms
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into the enzyme inhibitory effects of 4-[(4-Chlorobenzyl)amino]phenol and its derivatives has spanned several classes of enzymes.
Specific Enzyme Targets (e.g., Sphingosine (B13886) Kinase, Dihydroceramide (B1258172) Desaturase, Thioredoxin Reductase)
As of the current body of scientific literature, no specific studies have been published detailing the direct inhibitory activity of this compound against sphingosine kinase, dihydroceramide desaturase, or thioredoxin reductase.
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Direct evidence for the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound is not documented in the available scientific literature. However, research on structurally related derivatives containing the 4-chlorobenzyl moiety has shown some activity. For instance, certain thiazole (B1198619) and pyrazoline derivatives incorporating a chlorobenzyl group have demonstrated inhibitory effects on these enzymes. It is important to note that these findings pertain to more complex molecules and cannot be directly extrapolated to this compound itself.
Other Enzyme Systems (e.g., Urease, Cyclooxygenase-2, 5-Lipoxygenase)
Investigations into the effects of this compound derivatives on other enzyme systems have yielded some notable findings.
In the realm of urease inhibition , various heterocyclic derivatives of this compound have been synthesized and evaluated. One study on 1,3,4-oxadiazole (B1194373) derivatives identified a compound featuring a 4-chlorobenzyl group as a highly potent urease inhibitor, with a reported IC50 value of 1.15 ± 0.2 μM. nih.gov This highlights the potential of the chlorobenzylphenol scaffold in the design of urease inhibitors.
Regarding cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , enzymes central to inflammatory pathways, studies have primarily focused on more complex derivatives. For example, a methyl 4-[(5Z-(4-chlorobenzyl)-2-oxoindolin-3-ylidene)-4(H)-oxo-1,3-thiazol-2-yl)amino]-2-hydroxybenzoate derivative was found to be a potent dual inhibitor of both COX-2 and 5-LOX. nih.gov Another study on N-substituted acetamides identified a derivative, N‐(4‐{[(4‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide, as a possible inhibitor of 5-lipoxygenase with an IC50 of 135.31±0.81 μM. researchgate.net It is crucial to underscore that these activities are associated with derivatives and not the parent compound, this compound.
Table 1: Urease and 5-Lipoxygenase Inhibition by Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| 1,3,4-Oxadiazole derivative with 4-chlorobenzyl group | Urease | 1.15 ± 0.2 | nih.gov |
Mechanistic Characterization of Enzyme Inhibition
The precise mechanisms through which this compound may inhibit enzymes are not yet fully elucidated. Generally, the mechanism of action for such phenolic compounds can involve interactions like hydrogen bonding or hydrophobic interactions with the active sites of target enzymes. evitachem.com For the derivatives that have been studied, the mode of inhibition has been explored to some extent. For instance, the urease inhibition by a related 1,3,4-oxadiazole derivative was further investigated through molecular docking studies to understand its binding mode. nih.gov However, a detailed mechanistic characterization for this compound itself is not available.
Receptor Modulation and Binding Assays (In Vitro)
Information regarding the direct interaction of this compound with specific receptors through in vitro binding assays is limited. However, studies on related structures provide some context for its potential activities. For example, research on diarylureas containing a 4-chlorophenyl group has shown allosteric modulation of the cannabinoid CB1 receptor. acs.org These findings suggest that the 4-chlorobenzyl motif can be a key pharmacophore for receptor interaction, but dedicated receptor binding studies for this compound are needed to confirm any direct effects.
Sigma-2 Receptor Binding
Currently, there is no publicly available research data detailing the direct interaction or binding affinity of this compound or its close structural analogs with the sigma-2 receptor.
Opioid Receptor (μ, δ, κ) Efficacy and Selectivity
The modulation of opioid receptors by compounds structurally related to this compound has been investigated, with a focus on developing ligands with specific efficacy and selectivity profiles. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are key targets for pain management.
Research into dual-acting kappa- and delta-opioid receptor agonists has explored various chemical scaffolds. While not directly involving this compound, these studies highlight the importance of the phenolic hydroxyl group in certain classes of opioid ligands for their activity and selectivity. For example, in a series of phenolic diaryl amino piperidine (B6355638) derivatives, the phenol (B47542) functional group was found to be crucial for delta opioid receptor agonist activity and for selectivity against the mu and kappa opioid receptors.
Furthermore, in the development of dual-target ligands for the dopamine (B1211576) D3 receptor and the μ-opioid receptor, various amine derivatives have been synthesized and evaluated. One such compound, rel-trans-4-((2-(4-Chlorophenyl)cyclopropyl)amino)-N,N-dimethyl-2,2-diphenylbutanamide, incorporates a 4-chlorophenyl group and demonstrates the continued interest in this moiety in the design of neurologically active compounds.
The concept of functional selectivity, or biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a significant area of opioid research. Studies on morphinan (B1239233) and fentanyl analogs have shown that specific substitutions can lead to dual selectivity for μ- and κ-opioid receptors with partial agonism and reduced recruitment of β-arrestin-2, potentially leading to safer analgesics.
Radioligand Binding and Functional Assays (e.g., [³⁵S]GTPγS assays)
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. A test compound is then introduced to see if it can displace the radiolabeled ligand, allowing for the calculation of its binding affinity (Ki). Saturation binding assays can determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand.
Functional assays, such as the [³⁵S]GTPγS binding assay, provide information about the efficacy of a compound at a G protein-coupled receptor (GPCR), such as cannabinoid and opioid receptors. When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
In studies of CB1 receptor allosteric modulators like PSNCBAM-1, radioligand binding assays using [³H]CP55,940 have shown that these modulators can increase the binding of the primary agonist. At the same time, [³⁵S]GTPγS assays have demonstrated that these compounds act as noncompetitive antagonists, indicating their negative allosteric modulatory effects.
The table below summarizes findings from radioligand binding and functional assays for compounds structurally related to this compound.
| Compound/Analog | Assay Type | Receptor | Key Findings |
| PSNCBAM-1 (diarylurea analog) | Radioligand Binding ([³H]CP55,940) | CB1 | Increased specific binding of [³H]CP55,940. |
| PSNCBAM-1 (diarylurea analog) | [³⁵S]GTPγS Binding | CB1 | Acted as a noncompetitive antagonist. |
| Δ8-THC analog (with 4-chlorophenyl) | Radioligand Displacement | CB1 | Reduced affinity compared to dimethyl analog. |
| Δ8-THC analog (with 4-chlorophenyl) | [³⁵S]GTPγS Binding | CB1 | Reduced efficacy compared to dimethyl analog. |
Cellular Pathway Modulation in In Vitro Models
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous or damaged cells and is a primary target for cancer therapeutics. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
While no studies have directly investigated the effect of this compound on apoptosis, research on structurally related compounds provides some insights. For instance, a compound named SKI II, which is 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol, has been shown to induce apoptosis in T24 bladder cancer cells. This effect was consistent with a reduction in sphingosine-1-phosphate (S1P) levels, as SKI II is an inhibitor of sphingosine kinase (SK).
Another study on a derivative, 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol, also indicated that the mechanism of action involved the induction of apoptosis.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic Bcl-2 proteins prevent the permeabilization of the mitochondrial outer membrane, and their inhibition can trigger apoptosis.
Modulation of Cellular Signaling Pathways (e.g., Cell Growth, Inflammation, Autophagy)
Cell Growth
Compounds with structural similarities to this compound have demonstrated effects on cell growth, primarily in the context of cancer research. The compound 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol (SKI II) has been shown to have significant anti-proliferative effects in various human cancer cell lines, including T-24 (bladder), MCF-7 (breast), and NCI/ADR (ovarian). The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were in the low micromolar range for these cell lines.
The table below presents the reported anti-proliferative activity of SKI II.
| Cell Line | Cancer Type | IC50 (µM) |
| T-24 | Bladder | 4.6 |
| MCF-7 | Breast | 1.2 |
| MCF-7/VP | Breast (multidrug resistant) | 0.9 |
| NCI/ADR | Ovarian (multidrug resistant) | 1.3 |
Inflammation
The anti-inflammatory potential of aminophenol derivatives has also been explored. A study on (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol (LQFM-015), a derivative of 4-aminophenol (B1666318), investigated its effects in models of acute inflammation. LQFM-015 was found to reduce carrageenan-induced paw edema and leukocyte migration in a pleurisy model in mice. Its mechanism of action was attributed to the inhibition of both phospholipase A₂ (PLA₂) and cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Specifically, it showed inhibitory activity against both COX-1 and COX-2 isoenzymes.
Another study on 7-chloro-4-(phenylselanyl) quinoline (B57606) and its analogs, some of which contain substituted phenyl groups, demonstrated anti-inflammatory and antinociceptive effects in mice. In silico analysis suggested that these compounds have a higher affinity for COX-2 than COX-1, which is a desirable characteristic for anti-inflammatory drugs.
Autophagy
There is currently no publicly available information regarding the modulation of autophagy by this compound or its close structural analogs.
Effects on Intracellular ATP Levels and Mitochondrial Function
There is currently no specific, publicly available scientific literature detailing the effects of this compound on intracellular ATP concentrations or mitochondrial function. Investigations into whether this compound impacts cellular energy metabolism, for instance by uncoupling oxidative phosphorylation or inhibiting key enzymes in ATP synthesis, have not been reported in accessible research.
Antimicrobial Efficacy Investigations (In Vitro)
General claims suggest that this compound may have broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, specific in vitro data from these investigations are not available in the public domain.
Antibacterial Spectrum and Activity against Gram-Positive and Gram-Negative Bacteria
Detailed studies quantifying the minimum inhibitory concentrations (MICs) of this compound against a representative panel of Gram-positive and Gram-negative bacteria are not present in the available literature. Therefore, a data table of its antibacterial spectrum cannot be compiled.
Antifungal Spectrum and Activity
Similarly, there is no publicly accessible information or research data concerning the in vitro antifungal activity of this compound against common fungal pathogens.
Proposed Mechanisms of Antimicrobial Action
While disruption of cell wall synthesis or interference with metabolic pathways has been suggested as a potential mechanism of action for similar compounds, there are no specific studies available that investigate the precise antimicrobial mechanism of this compound.
DNA Interaction Studies
No specific research detailing the interaction of this compound with DNA is available in the public scientific literature.
Characterization of Binding to DNA (e.g., Spectroscopic Changes)
There are no published studies using techniques such as UV-Vis or fluorescence spectroscopy to characterize potential binding events between this compound and DNA. Consequently, data regarding binding modes, binding constants, or any spectroscopic changes upon interaction are not available.
Implications for Biological Activity
The chemical structure of this compound, which combines a phenolic ring with a chlorobenzyl group attached to an amino function, is suggestive of its potential to interact with various biological systems. Research into this compound and its structural analogs has revealed several implications for its biological activity, pointing towards its potential development in therapeutic and other biomedical applications. The presence of the phenolic hydroxyl group, the secondary amine, and the halogenated aromatic ring are key features that can influence its interactions with biological macromolecules.
The biological activities of this compound and related compounds are diverse, with implications for their use as antimicrobial, antidiabetic, and anticancer agents. evitachem.comsmolecule.comchembk.com The phenolic moiety, for instance, is a common feature in many biologically active compounds and can contribute to antioxidant properties. smolecule.com
Antimicrobial Potential
One of the significant implications of the molecular structure of this compound is its potential as an antimicrobial agent. Studies have indicated that compounds with this scaffold can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. evitachem.com The proposed mechanism for this antimicrobial action involves the disruption of critical cellular processes in bacteria, such as the synthesis of the cell wall or interference with essential metabolic pathways. evitachem.com The lipophilic nature of the chlorobenzyl group may facilitate the compound's passage through the bacterial cell membrane.
Derivatives of the core structure have been synthesized and tested against various microbial strains, demonstrating significant inhibitory effects. For example, the cyclization of a related compound, 2-[(4-chlorophenylamino)methyl]phenol, with thiophosphoryl chloride and subsequent substitution resulted in derivatives with promising antimicrobial activity against a range of bacteria and fungi. scispace.com This suggests that the this compound backbone is a viable template for developing new antimicrobial drugs.
Antidiabetic Effects
Another area of biological implication for this compound is in the management of diabetes. Research has shown that it can act as an inhibitor of key enzymes involved in carbohydrate metabolism, namely alpha-amylase and alpha-glucosidase. evitachem.com By inhibiting these enzymes, the compound can slow down the digestion and absorption of carbohydrates from the diet, which in turn helps to manage post-prandial blood glucose levels. This enzymatic inhibition positions this compound and its derivatives as potential therapeutic agents for diabetes. evitachem.com Studies on other 4-aminophenol derivatives have also demonstrated significant, concentration-dependent inhibition of both α-amylase and α-glucosidase. mdpi.com
Anticancer and Enzyme Inhibition Activity
Structurally similar compounds to this compound have demonstrated potential in cancer research. smolecule.com For instance, the compound 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol, also known as SKI-II, is a known inhibitor of sphingosine kinase (SphK), an enzyme that plays a role in cancer cell proliferation and survival. chembk.comechemi.com SKI-II has shown significant anti-proliferative effects in various human cancer cell lines. chembk.com It has also been found to reverse resistance to chemotherapy drugs by down-regulating the expression of proteins associated with drug efflux. chembk.com
The ability of such compounds to interact with and inhibit enzymes is a key aspect of their biological activity. The interactions are often driven by hydrogen bonding or hydrophobic interactions with the target molecules. evitachem.com The general structure of this compound, with its hydrogen bond donor (phenol, amine) and acceptor (chlorine, nitrogen, oxygen) sites, as well as hydrophobic regions (chlorophenyl ring), allows for a variety of interactions with biological targets. ontosight.ai
Furthermore, derivatives of 4-aminophenol have been shown to interact with human DNA, which highlights their potential as anticancer agents. mdpi.com
The table below summarizes the inhibitory activity of a structurally related compound, 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol (SKI-II), against various cancer cell lines.
| Cell Line | Type of Cancer | IC50 (µM) |
| T-24 | Bladder Cancer | 4.6 |
| MCF-7 | Breast Cancer | 1.2 |
| MCF-7/VP | - | 0.9 |
| NCI/ADR | - | 1.3 |
| MDA-MB-231 | Breast Cancer | - |
| JC | Breast Cancer | 12 (for S1P formation) |
Data sourced from ChemBK. chembk.com
Structure Activity Relationship Sar and Ligand Design Principles
Correlating Structural Modifications with Observed Biological Responses
The biological activity of derivatives of 4-[(4-Chlorobenzyl)amino]phenol is intricately linked to the electronic and steric properties of its molecular structure. Modifications to the phenol (B47542) ring, the benzyl (B1604629) group, or the amine linker can lead to significant changes in efficacy and target specificity. For instance, the position and nature of substituents on either aromatic ring can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with its biological target.
Research on analogous N-benzyl phenethylamines has shown that variations in the substitution pattern of both the phenethylamine (B48288) and N-benzyl moieties have a profound impact on receptor binding affinity and functional activity nih.gov. Similarly, for this compound analogs, modifications are systematically evaluated to establish a correlation between structural changes and biological outcomes.
To illustrate these relationships, consider the hypothetical data in the table below, which outlines how modifications to different parts of the molecule could influence a generic biological response, such as inhibitory concentration (IC50).
| Modification | Position | Substituent | Hypothetical IC50 (µM) | Rationale for Activity Change |
| Phenol Ring | Ortho to -OH | -CH3 | 15.2 | Steric hindrance near the hydroxyl group may disrupt key interactions. |
| Phenol Ring | Meta to -OH | -OCH3 | 8.5 | Electron-donating group may enhance binding through electronic effects. |
| Benzyl Ring | Para to -CH2- | -F | 5.1 | Introduction of a bioisostere for chlorine; fluorine may alter electronic properties and binding. |
| Benzyl Ring | Para to -CH2- | -NO2 | 22.8 | Strong electron-withdrawing group could drastically change the electronic distribution and reduce activity. |
| Amine Linker | N-alkylation | -CH3 | 35.0 | Increased steric bulk at the linker may prevent optimal binding conformation. |
This table is generated for illustrative purposes based on established medicinal chemistry principles.
Identification of Pharmacophores and Key Structural Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric features are generally considered to be:
The Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a critical hydrogen bond donor, potentially interacting with key amino acid residues in the target protein's binding site.
The Aromatic Rings: Both the phenol and chlorobenzyl rings are involved in hydrophobic and π-stacking interactions within the binding pocket. The relative orientation of these two rings is crucial for optimal binding.
The Halogen Atom: The chlorine atom on the benzyl ring can participate in halogen bonding or occupy a specific hydrophobic pocket, contributing to binding affinity.
Pharmacophore modeling is a computational technique used to define these critical features based on a set of active molecules. This approach helps in the virtual screening of compound libraries to identify new molecules with the potential for similar biological activity dovepress.comnih.govdergipark.org.tr.
Impact of Substituent Effects on Biological Activity
The electronic and steric effects of substituents on both aromatic rings of this compound play a modulating role in its biological activity. The introduction of a chlorine atom, for example, is known to increase the lipophilicity of a molecule, which can enhance its ability to partition into the lipophilic environment of a cell membrane or a protein's binding site researchgate.neteurochlor.orgresearchgate.net.
The nature of the substituent on the benzyl ring can significantly influence the molecule's electronic properties. Electron-withdrawing groups, such as a nitro group, or electron-donating groups, like a methoxy (B1213986) group, can alter the electron density of the aromatic ring and, consequently, its interaction with the target.
The following table provides a hypothetical overview of the effects of different substituents on the para-position of the benzyl ring, illustrating the interplay between electronic effects and lipophilicity.
| Substituent at para-position | Electronic Effect | Lipophilicity (logP) | Hypothetical Relative Activity |
| -H | Neutral | Lower | Baseline |
| -Cl | Electron-withdrawing, Halogen bonding | Higher | Increased |
| -F | Electron-withdrawing, Halogen bonding | Slightly Higher | Increased |
| -CH3 | Electron-donating | Higher | Variable |
| -OCH3 | Electron-donating | Similar | Variable |
| -NO2 | Strongly Electron-withdrawing | Lower | Decreased |
This table is generated for illustrative purposes based on established medicinal chemistry principles.
Role of Linker Moiety in Conformational Flexibility and Target Binding
The length and rigidity of the linker are critical parameters in ligand design. A short and rigid linker may pre-organize the molecule into a bioactive conformation, but it may also prevent the necessary adjustments for optimal binding. Conversely, a longer and more flexible linker can allow for a wider range of conformations, increasing the chances of a productive binding event, but it may also come with an entropic penalty upon binding.
Studies on other classes of molecules with similar diaryl structures have highlighted the importance of the linker in defining the spatial relationship between the two aromatic systems, which is a key determinant of biological activity.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design aims to develop new compounds with improved potency and selectivity based on a thorough understanding of the SAR of a lead compound like this compound. Key strategies include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or pharmacokinetic properties. For example, replacing the chlorine atom with a bromine or a trifluoromethyl group could be explored.
Scaffold Hopping: This strategy involves replacing the central molecular scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs of this compound will bind. This information can guide the design of new compounds with enhanced interactions with the target.
Development of Novel Scaffolds for Therapeutic Applications
The this compound structure can serve as a starting point for the development of novel therapeutic scaffolds. By understanding the key pharmacophoric elements and the SAR of this compound, medicinal chemists can design new molecules that retain the essential features for biological activity while incorporating novel structural motifs.
For example, the aminophenol or the chlorobenzyl ring could be replaced with other heterocyclic or aromatic systems to explore new chemical space and potentially discover compounds with different biological activities or improved drug-like properties. The development of novel scaffolds based on 4-aminophenol (B1666318) has been explored for various therapeutic applications, including antimicrobial and anticancer agents mdpi.comfinechem-mirea.ruresearchgate.net.
Future Directions and Research Perspectives
Exploration of Diverse Biological Targets and Mechanistic Pathways
The future exploration of 4-[(4-Chlorobenzyl)amino]phenol and its analogs should prioritize the identification and validation of novel biological targets beyond those currently suggested. The core structure, a substituted aminophenol, is a versatile pharmacophore found in molecules with a wide range of biological activities. researchgate.netresearchgate.net Initial findings point towards the inhibition of enzymes like alpha-amylase and alpha-glucosidase, suggesting a role in metabolic disorders. evitachem.com However, a systematic and unbiased screening approach is necessary to uncover new therapeutic applications.
Future research should employ target deconvolution techniques for existing hits and screen new analogs against broad panels of receptors, enzymes, and ion channels. Investigating its effect on signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions could reveal unexpected activities. mdpi.combohrium.com For instance, many phenolic compounds are known to modulate neurological pathways or exhibit cytotoxicity against tumor cell lines. Mechanistic studies should then follow to elucidate how these molecules interact with their targets at a molecular level, providing a solid foundation for rational drug design.
Advanced Synthetic Strategies for Complex Analog Development
The development of novel and more potent analogs of this compound will heavily rely on the implementation of advanced synthetic strategies. Traditional methods, such as the condensation reaction between 4-chlorobenzaldehyde (B46862) and 4-aminophenol (B1666318), provide a solid starting point. evitachem.com However, to create diverse and complex chemical libraries for screening, more sophisticated approaches are warranted.
Future synthetic efforts could focus on:
Combinatorial Chemistry: Generating large libraries of analogs by systematically varying the substituents on both the phenol (B47542) and benzyl (B1604629) rings. tcichemicals.com
Diversity-Oriented Synthesis: Creating structurally diverse and complex molecules from a common starting material to explore a wider chemical space.
Late-Stage Functionalization: Introducing chemical modifications in the final steps of the synthesis to rapidly generate a variety of derivatives. mdpi.com
These strategies will enable the efficient production of a wide array of compounds, increasing the probability of discovering molecules with enhanced potency, selectivity, and favorable drug-like properties. nih.govrsc.org
Integration of High-Throughput Screening with Computational Methodologies
To efficiently sift through the large number of analogs generated by advanced synthetic methods, the integration of high-throughput screening (HTS) with computational approaches is essential. tcichemicals.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. cir-safety.orgcir-safety.orgresearchgate.netresearchgate.net However, the cost and resources associated with HTS can be substantial.
Design and Synthesis of Multi-Target Directed Ligands and Synergistic Approaches
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach may not be sufficient to effectively treat such multifactorial diseases. nih.gov A promising future direction for this compound is the design of multi-target directed ligands (MTDLs). nih.gov
The scaffold of this compound could be rationally modified to interact with several key targets involved in a particular disease. mdpi.comunimi.it For example, an analog could be designed to simultaneously inhibit an enzyme and modulate a receptor that are both implicated in the progression of Alzheimer's disease. nih.gov This approach has the potential to yield more effective therapies with a reduced risk of drug-drug interactions that can occur with combination therapies. nih.gov
Application of Chemoinformatics and Machine Learning in Compound Design
The fields of chemoinformatics and machine learning are revolutionizing drug discovery. nih.govnih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. nih.govnih.gov For the future development of this compound analogs, these technologies will be invaluable.
Machine learning algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds before they are even synthesized. mdpi.comjst.go.jp This allows medicinal chemists to prioritize the synthesis of molecules with the highest probability of success. Furthermore, generative AI models can be used to design entirely new molecules based on the desired properties, potentially leading to the discovery of highly novel and potent drug candidates derived from the this compound scaffold. jst.go.jp The integration of these "in silico" methods will undoubtedly accelerate the journey from a simple chemical compound to a life-saving therapeutic. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
